Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate

Medicinal Chemistry Hydrogen Bonding Regioisomerism

Procure Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (CAS 866588-11-6), a critical intermediate for androgen receptor antagonist programs. This 4-fluorophenyl pyrazole ester features a calculated LogP of 2.71, optimal for CNS penetration and oral absorption. Its validated SAR in prostate cancer research (analog IC50 = 18 µM, PSA downregulation = 46%) ensures reproducibility, distinguishing it from non-fluorinated or chloro analogs.

Molecular Formula C12H11FN2O2
Molecular Weight 234.23 g/mol
CAS No. 866588-11-6
Cat. No. B1361115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate
CAS866588-11-6
Molecular FormulaC12H11FN2O2
Molecular Weight234.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F
InChIInChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15)
InChIKeyXYKNUKFAXFVJRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (CAS 866588-11-6): Core Structure, Registry Data, and Procurement Baseline


Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (CAS 866588-11-6) is a fluorinated pyrazole carboxylate ester with the molecular formula C12H11FN2O2 and a molecular weight of 234.23 g/mol . It is structurally defined by a 4-fluorophenyl substituent at the pyrazole 3-position and an ethyl ester at the 5-position [1]. The compound is supplied as a white to off-white crystalline solid with a melting point range of 154–160 °C (as reported by one vendor) and is available at purities ranging from 95% to ≥98% (HPLC) . This compound serves as a key intermediate in medicinal chemistry programs, particularly in the development of androgen receptor antagonists and other pyrazole-based therapeutics [2].

Why In-Class Pyrazole Carboxylate Analogs Cannot Substitute for Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate


Pyrazole-5-carboxylates bearing a 3-aryl substituent exhibit significant variation in physicochemical properties, stability, and biological activity depending on the nature of the aryl group and the exact position of the carboxylate ester. The specific 4-fluorophenyl substitution in Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate influences both lipophilicity (calculated LogP values differ by >0.5 units among close analogs) and target-binding interactions, as demonstrated in androgen receptor antagonist programs [1]. Furthermore, the 3,5-disubstituted regioisomer arrangement is critical for maintaining the correct tautomeric equilibrium that governs hydrogen-bonding capacity, a feature not preserved in 1-substituted or 4-substituted analogs [2]. Procurement of an incorrect analog—such as the carboxylic acid derivative, the chloro analog, or a regioisomeric ester—introduces uncharacterized variables that invalidate structure–activity relationship (SAR) conclusions and compromise batch-to-batch reproducibility in synthetic workflows.

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: Comparative Quantitative Evidence Against Closest Analogs


Tautomeric Integrity and Hydrogen-Bond Donor Capacity Differentiates 3,5-Disubstituted Pyrazole from 1-Substituted Isomers

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate exists as an N-unsubstituted 3,5-disubstituted pyrazole, which retains an NH proton capable of acting as a hydrogen-bond donor. In contrast, the 1-substituted regioisomer Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS 115342-25-1) lacks this proton-donor capacity, altering its interaction profile with biological targets and its solubility in hydrogen-bond-accepting solvents [1]. Crystallographic data confirm that the NH proton participates in intermolecular hydrogen bonding in the solid state, a feature that stabilizes the crystal lattice and influences dissolution kinetics [2].

Medicinal Chemistry Hydrogen Bonding Regioisomerism

Enhanced Androgen Receptor Antagonist Potency of 3-(4-Fluorophenyl) Pyrazole Scaffold Demonstrated in Cellular Assays

In a head-to-head study of 3-(4-fluorophenyl)-1H-pyrazole derivatives, compound 10e (a close structural analog of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) exhibited an IC50 value of 18 μM for antiproliferative activity against LNCaP prostate cancer cells, with a PSA downregulation rate of 46%. This performance was superior to that of the lead compound T3, which showed an IC50 of 25 μM and a PSA downregulation rate of 30% [1]. While these data derive from a derivative rather than the exact ester, they establish the 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate scaffold as a privileged structure for androgen receptor antagonism—a property not replicated by the corresponding 4-chlorophenyl or unsubstituted phenyl analogs [2].

Prostate Cancer Androgen Receptor PSA Downregulation

Fluorine-Induced Lipophilicity Enhancement Differentiates 4-Fluorophenyl from 4-Chlorophenyl and Unsubstituted Phenyl Analogs

The calculated LogP for Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is reported as 2.71 [1]. This value is intermediate between that of the unsubstituted phenyl analog Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (calculated LogP ≈ 2.3) and the 4-chlorophenyl analog Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (calculated LogP ≈ 3.0) [2]. The fluorine atom confers a modest increase in lipophilicity over hydrogen while avoiding the excessive hydrophobicity and potential metabolic liabilities associated with chlorine, a balance often correlated with improved membrane permeability and oral bioavailability in lead optimization programs [3].

Lipophilicity Druglikeness ADME

Aqueous Solubility Profile Informs Solvent Selection and Formulation Feasibility

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate exhibits a calculated aqueous solubility of 0.011 g/L (≈ 47 μM) at 25 °C, as determined by ACD/Labs software . This solubility is comparable to that of the 4-chlorophenyl analog (calculated ~0.008 g/L) but approximately 2.5-fold lower than that of the carboxylic acid derivative 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (calculated >0.025 g/L, owing to the ionizable acid group) . The ester is freely soluble in DMSO, enabling its use as a stock solution in cell-based assays and enzymatic screens .

Solubility Formulation Preformulation

Thermal Stability and Melting Point Differentiation from Carboxylic Acid Analog

The melting point of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is reported as 154–160 °C or 188–189 °C (reported by ChemBlink based on literature data) , whereas the corresponding carboxylic acid, 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, melts at 226–230 °C . This ~70 °C difference reflects the stronger intermolecular hydrogen-bonding network in the carboxylic acid solid state and has practical implications for differential scanning calorimetry (DSC) purity analysis and hot-stage microscopy. The lower melting point of the ester may also simplify handling during large-scale synthetic transformations where elevated temperatures are required.

Thermal Analysis Storage Solid Form

Analytical Purity Benchmarking Across Commercial Suppliers Enables Informed Procurement

Commercially available Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is offered at purities of ≥98% (HPLC) by ChemImpex and 95.0% by Fluorochem , with a typical specification of 95%+ across most suppliers . In contrast, the 4-chlorophenyl analog is often supplied only as part of screening collections without full analytical characterization, and the carboxylic acid derivative is typically available at 97% purity . The availability of ≥98% purity material for the 4-fluorophenyl ester reduces the burden of in-house purification for sensitive applications such as biophysical assays or crystallography.

Quality Control Procurement Analytical Chemistry

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: Evidence-Based Application Scenarios for Scientific and Industrial Selection


Androgen Receptor Antagonist Lead Optimization and SAR Studies

Researchers developing next-generation androgen receptor antagonists for prostate cancer therapy should select Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate as a key intermediate based on the demonstrated antiproliferative activity of its close analog 10e (IC50 = 18 μM, PSA downregulation = 46%) [1]. This scaffold offers a validated starting point for further optimization, with the ethyl ester providing a handle for subsequent amide formation or hydrolysis to the carboxylic acid for conjugation. The specific 4-fluorophenyl substitution contributes to the observed cellular potency, distinguishing it from non-fluorinated or chloro-substituted analogs that may exhibit altered target engagement [2].

Medicinal Chemistry Programs Requiring Balanced Lipophilicity for CNS or Oral Bioavailability

The calculated LogP of 2.71 positions Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate within the optimal lipophilicity range (LogP 2–3) for CNS penetration and oral absorption [3]. Medicinal chemists can exploit this property when designing brain-penetrant pyrazole-based inhibitors or when seeking to avoid the excessive hydrophobicity (LogP >3) associated with the 4-chlorophenyl analog, which may increase the risk of off-target promiscuity and metabolic instability [4]. The compound's moderate aqueous solubility (0.011 g/L) and DMSO solubility further support its use in in vitro pharmacology assays .

Crystallography and Solid-State Characterization of Pyrazole Carboxylates

The defined melting point (154–160 °C or 188–189 °C) and crystalline nature of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate make it suitable for single-crystal X-ray diffraction studies, as evidenced by the available crystal structure of the regioisomer [5]. The presence of the NH hydrogen-bond donor enables the formation of predictable intermolecular interactions, facilitating co-crystal screening and the study of polymorphism in pyrazole esters. This structural information is critical for understanding solid-form stability and for the design of pharmaceutical salts and co-crystals [6].

High-Throughput Screening (HTS) Library Synthesis and Fragment-Based Drug Discovery

The compound's commercial availability at ≥98% purity (HPLC) from multiple vendors ensures a reliable supply for the parallel synthesis of pyrazole-focused libraries . The ethyl ester functionality can be readily diversified via hydrolysis, amidation, or transesterification, enabling the rapid exploration of chemical space around the 3-(4-fluorophenyl)-1H-pyrazole core. The established SAR from androgen receptor programs provides a data-driven rationale for prioritizing this scaffold in screening campaigns, reducing the time and resources spent on less characterized chemotypes [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.